molecular formula C24H34N2 B14275075 (E)-Bis(4-hexylphenyl)diazene CAS No. 137274-53-4

(E)-Bis(4-hexylphenyl)diazene

Cat. No.: B14275075
CAS No.: 137274-53-4
M. Wt: 350.5 g/mol
InChI Key: OFZPMLFXWHGPQZ-UHFFFAOYSA-N
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Description

4,4’-Dihexylazobenzene: is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. This compound is specifically substituted with hexyl groups at the para positions of each phenyl ring, giving it unique properties and applications. Azobenzenes are well-known for their photochromic properties, which allow them to undergo reversible isomerization between trans and cis forms upon exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylazobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. The process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an activated aromatic compound. For 4,4’-Dihexylazobenzene, the starting materials are usually 4-hexylaniline and a suitable diazonium salt precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylazobenzene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihexylazobenzene undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or anilines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 4,4’-Dihexylazoxybenzene.

    Reduction: Formation of 4,4’-Dihexylhydrazobenzene or 4-hexylaniline.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,4’-Dihexylazobenzene has a wide range of applications in scientific research due to its unique photochromic properties. Some of the key applications include:

    Chemistry: Used as a photoswitchable molecule in the development of light-responsive materials and molecular machines.

    Biology: Incorporated into biomolecules such as peptides and nucleic acids to study light-induced conformational changes and their effects on biological activity.

    Medicine: Explored for potential use in photopharmacology, where light can be used to control the activity of therapeutic agents.

    Industry: Utilized in the production of liquid crystals, dyes, and other materials that require precise control over their optical properties.

Mechanism of Action

The mechanism of action of 4,4’-Dihexylazobenzene is primarily based on its ability to undergo reversible photoisomerization between the trans and cis forms. Upon exposure to ultraviolet or visible light, the trans form is converted to the cis form, resulting in a significant change in the molecular geometry and electronic distribution. This photoisomerization process can be reversed by exposure to light of a different wavelength or by thermal relaxation. The molecular targets and pathways involved in this process depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

  • 4,4’-Dipentylazobenzene
  • 4,4’-Diheptylazobenzene
  • 4,4’-Dioctylazobenzene
  • 4,4’-Dinonylazobenzene

Comparison: 4,4’-Dihexylazobenzene is unique among its analogs due to the specific length of its hexyl substituents, which influence its solubility, melting point, and photochromic properties. Compared to shorter or longer alkyl-substituted azobenzenes, 4,4’-Dihexylazobenzene offers a balance between flexibility and stability, making it suitable for a wide range of applications. The choice of alkyl chain length can be tailored to achieve desired properties for specific applications, highlighting the versatility of azobenzene derivatives.

Properties

IUPAC Name

bis(4-hexylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26-24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPMLFXWHGPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610891
Record name (E)-Bis(4-hexylphenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137274-53-4
Record name (E)-Bis(4-hexylphenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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